molecular formula C14H20BrNO3 B6147827 tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate CAS No. 854760-84-2

tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate

Cat. No.: B6147827
CAS No.: 854760-84-2
M. Wt: 330.2
InChI Key:
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Description

Tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, features a tert-butyl group, a bromophenyl group, and a hydroxypropan-2-yl group, making it a versatile molecule for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate typically involves the following steps:

  • Bromination: : The starting material, phenol, is brominated to produce 4-bromophenol.

  • Protection: : The hydroxyl group of 4-bromophenol is protected using a tert-butyloxycarbonyl (Boc) group to form tert-butyl (4-bromophenyl)carbamate.

  • Reduction: : The protected 4-bromophenol is then reduced to form the corresponding alcohol, (2S)-1-(4-bromophenyl)-3-hydroxypropan-2-ol.

  • Carbamate Formation: : Finally, the alcohol is reacted with di-tert-butyl dicarbonate (Boc2O) to form the desired carbamate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification processes to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: : The carbonyl group can be reduced to form an alcohol.

  • Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, pyridinium chlorochromate (PCC), and Dess-Martin periodinane.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as sodium azide (NaN3) or iodide ions (I-) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Ketones or aldehydes.

  • Reduction: : Alcohols.

  • Substitution: : Amines, iodides, or other substituted products.

Scientific Research Applications

Tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: : It can serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: : It may be used in the development of pharmaceuticals, especially as a precursor for drug synthesis.

  • Industry: : It can be employed in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it is involved in.

Comparison with Similar Compounds

Tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate: can be compared with other similar compounds such as:

  • Tert-butyl (4-bromophenyl)carbamate: : Similar structure but lacks the hydroxypropan-2-yl group.

  • N-Boc-4-bromoaniline: : Similar Boc-protected structure but different functional groups.

  • N-Boc-4-bromophenol: : Similar Boc-protected structure but different functional groups.

These compounds share the tert-butyl and bromophenyl groups but differ in their additional functional groups, leading to different reactivity and applications.

Properties

CAS No.

854760-84-2

Molecular Formula

C14H20BrNO3

Molecular Weight

330.2

Purity

95

Origin of Product

United States

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